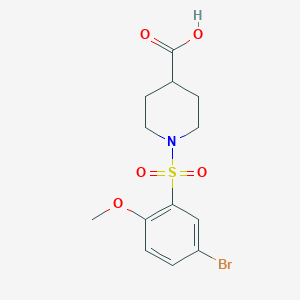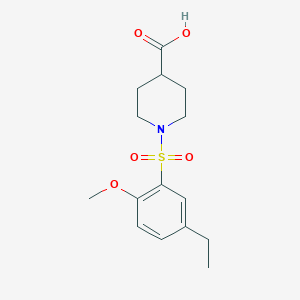![molecular formula C16H24N2O4S B513092 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-73-1](/img/structure/B513092.png)
1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.4g/mol. It is available from suppliers such as Specs and Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Researchers have developed novel piperazine derivatives through various synthetic routes, aiming to investigate their potential biological activities. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluated their antimicrobial activities, showcasing the compound's significant antibacterial and antifungal properties (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Enzymatic Metabolism Studies
The enzymatic metabolism of compounds bearing structural similarities to 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has been a subject of study to understand their metabolic pathways. Mette G. Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its oxidative metabolism, providing insights into the metabolic fate of such compounds (Mette G. Hvenegaard et al., 2012).
Crystal Structure and Computational Analysis
The crystal structure and computational studies of piperazine derivatives have also been a focus to understand their molecular properties and interactions. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, revealing insights into their molecular conformation and intermolecular interactions (K. Kumara et al., 2017).
Anti-Cancer Activity
Another significant area of application is the investigation of compounds for their anti-cancer properties. Keefer (2010) discussed the broad-spectrum anti-cancer activity of O-Arylated diazeniumdiolates, highlighting the potential of structurally related compounds in targeting various cancer types with minimal toxicity to normal tissues (L. Keefer, 2010).
properties
IUPAC Name |
1-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-10-13(3)16(11-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDZGUZZOKUIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2-hydroxyethyl)[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513009.png)
![[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513011.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)
amine](/img/structure/B513014.png)
amine](/img/structure/B513015.png)
amine](/img/structure/B513018.png)


![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)



![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)